molecular formula C3H2BrF5 B13898629 Propane, bromopentafluoro- CAS No. 677-53-2

Propane, bromopentafluoro-

Cat. No.: B13898629
CAS No.: 677-53-2
M. Wt: 212.94 g/mol
InChI Key: PZRKKYWOYMPWSB-UHFFFAOYSA-N
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Description

"Propane, bromopentafluoro-" (C₃HBrF₅) is a halogenated propane derivative where five hydrogen atoms are replaced by fluorine and one by bromine. The exact positional isomerism (e.g., 1-bromo-2,2,3,3,3-pentafluoropropane vs. other configurations) determines its reactivity and physical properties. Bromine’s presence introduces unique reactivity due to its polarizability and weaker C-Br bond strength compared to C-Cl or C-F bonds .

Properties

CAS No.

677-53-2

Molecular Formula

C3H2BrF5

Molecular Weight

212.94 g/mol

IUPAC Name

1-bromo-1,1,2,2,3-pentafluoropropane

InChI

InChI=1S/C3H2BrF5/c4-3(8,9)2(6,7)1-5/h1H2

InChI Key

PZRKKYWOYMPWSB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, bromopentafluoro- typically involves the halogenation of propane or its derivatives. One common method is the bromination of pentafluoropropane using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

On an industrial scale, the production of propane, bromopentafluoro- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, separation and purification techniques, such as distillation and chromatography, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Propane, bromopentafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of propane, bromopentafluoro- can yield propane derivatives with fewer halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Propane, bromopentafluoro- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules, which can alter their chemical properties and reactivity.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of propane, bromopentafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and fluorine atoms enhances its ability to form strong bonds with various substrates, influencing their chemical behavior and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Structural and Physical Properties

a. Halogenated Propanes :

  • 1,1-Dichloro-1,2,2,3,3-pentafluoropropane (HCFC-225cc) :
    • Formula : C₃Cl₂F₅
    • CAS : 13474-88-9
    • Properties : Used as a refrigerant, with stability under standard conditions. The chlorine atoms increase molecular weight (MW: 220.92 g/mol) and boiling point compared to fully fluorinated analogs .
    • Comparison : Bromopentafluoropropane would have a higher MW (~246 g/mol) due to bromine substitution, likely resulting in a higher boiling point than HCFC-225cc.

b. Brominated Benzene Derivatives :

  • Bromopentafluorobenzene (C₆BrF₅) :
    • Density : 0.923 g/cm³
    • Boiling Point : 212°C .
    • Comparison : Propane derivatives generally have lower boiling points than aromatic analogs due to reduced molecular symmetry and weaker intermolecular forces.

Chemical Reactivity and Stability

a. Stability :

  • 3-Chloro-1,1,1-trifluoropropane : Stable under recommended storage but incompatible with strong acids/oxidizers .
  • Bromopentafluoropropane : Expected to exhibit similar stability but greater susceptibility to nucleophilic substitution (SN2) due to bromine’s leaving-group ability.

b. Combustion and Bond Strength :

  • Bromopentafluorobenzene : Combustion studies reveal bond dissociation energy D[C₆F₅-Br] = 293.7 kJ/mol .
  • Comparison : The C-Br bond in bromopentafluoropropane is likely weaker than C-Cl bonds in chlorinated analogs (e.g., D[C-Cl] ≈ 339 kJ/mol), making bromine substitution more facile .

Data Tables

Table 1: Physical Properties of Selected Halogenated Compounds

Compound Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Stability Notes
Bromopentafluorobenzene C₆BrF₅ 246.96 212 0.923 Stable, incompatible with strong bases
HCFC-225cc C₃Cl₂F₅ 220.92 ~80–100 (estimated) 1.55 Stable, used in refrigeration
3-Chloro-1,1,1-trifluoropropane C₃H₂ClF₃ 152.49 ~40–50 (estimated) 1.30 Stable, incompatible with oxidizers

Table 2: Bond Dissociation Energies (BDEs)

Bond Type BDE (kJ/mol) Compound Example
C-Br ~293.7 Bromopentafluorobenzene
C-Cl ~339 Chloropentafluoropropane
C-F ~485 Perfluoropropane

Research Findings and Implications

Synthetic Pathways : Bromopentafluoropropane can likely be synthesized via radical bromination of pentafluoropropane or halogen exchange reactions, similar to methods for chlorinated analogs .

Applications: Potential uses include fire retardants, refrigerants, or intermediates in pharmaceutical synthesis, though toxicity studies are critical .

Q & A

Q. What are the standard methods for synthesizing bromopentafluoropropane, and how do reaction conditions influence yield?

Bromopentafluoropropane is typically synthesized via halogen-exchange reactions using fluorinated precursors. For example, substituting chlorine or iodine atoms in perfluorinated propane derivatives with bromine under controlled catalytic conditions (e.g., using SbF₅ or HF as catalysts) can yield the target compound. Reaction temperature (80–120°C) and stoichiometric ratios of bromine sources (e.g., Br₂ or HBr) are critical to minimizing side products like polybrominated species . Yield optimization requires gas chromatography-mass spectrometry (GC-MS) to monitor intermediate stages.

Q. Which analytical techniques are most reliable for characterizing bromopentafluoropropane’s purity and structure?

High-purity bromopentafluoropropane can be characterized using:

  • GC-MS for identifying volatile impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm substitution patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to detect functional groups like C-Br and C-F bonds . Cross-validation with computational tools (e.g., Gaussian for vibrational frequency calculations) enhances structural accuracy.

Q. How can researchers safely handle bromopentafluoropropane in laboratory settings?

Safety protocols include:

  • Using inert-atmosphere gloveboxes to prevent hydrolysis or oxidation.
  • Equipping ventilation systems with HEPA filters to capture volatile degradation products.
  • Conducting stability tests under varying temperatures (25–100°C) to identify hazardous decomposition pathways (e.g., HF or Br₂ release) .

Advanced Research Questions

Q. What experimental and computational strategies resolve discrepancies in thermodynamic data (e.g., vapor pressure) for bromopentafluoropropane?

Discrepancies in vapor pressure measurements (e.g., 110–150 psi at 70°C) arise from methodological differences. To address this:

  • Use static vapor-pressure apparatuses with calibrated pressure transducers for experimental consistency.
  • Compare results with REFPROP simulations (NIST’s database) to validate empirical data against quantum mechanical calculations .
  • Analyze systematic errors (e.g., impurities or temperature gradients) using sensitivity tests .

Q. How do reaction mechanisms differ between bromopentafluoropropane and its chloro/iodo analogs in nucleophilic substitution reactions?

Bromopentafluoropropane exhibits slower SN₂ kinetics compared to chloro analogs due to bromine’s larger atomic radius and weaker C-Br bond polarity. Mechanistic studies involve:

  • Isotopic labeling (e.g., ¹⁸O in nucleophiles) to track substitution pathways.
  • Collision-induced dissociation (CID) mass spectrometry to identify intermediate clusters (e.g., [Br⁻•C₃F₅Br] adducts) .
  • Density Functional Theory (DFT) calculations to map transition states and activation energies.

Q. What environmental persistence metrics are critical for assessing bromopentafluoropropane’s ecological impact?

Advanced studies focus on:

  • Atmospheric lifetime : Measure hydroxyl radical (•OH) reaction rates using smog chamber experiments.
  • Global Warming Potential (GWP) : Calculate radiative efficiency via infrared absorption cross-sections (500–1500 cm⁻¹) .
  • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log Kow values.

Data Contradiction Analysis

Q. Why do experimental and theoretical values for bromopentafluoropropane’s critical constants (Tc, Pc) diverge?

Discrepancies in critical temperature (Tc) and pressure (Pc) often stem from:

  • Impurity effects : Trace water or oxygen alters phase behavior. Purify samples via fractional distillation.
  • Equation of State (EoS) limitations : Cubic EoS models (e.g., Peng-Robinson) underestimate polar interactions in fluorinated compounds. Use multiparameter Helmholtz EoS for higher accuracy .

Q. How can conflicting results in bromopentafluoropropane’s flammability limits be reconciled?

Flammability ranges (e.g., 4–14% v/v in air) vary due to:

  • Ignition source energy : Standardize tests using ASTM E681 protocols.
  • Diluent effects : Inert gases (e.g., N₂ or CO₂) shift lower flammability limits (LFL). Model using CHEMKIN-PRO for kinetic simulations .

Methodological Best Practices

Q. What statistical approaches are recommended for optimizing bromopentafluoropropane synthesis?

Apply Design of Experiments (DoE) frameworks:

  • Use central composite designs to evaluate factors like temperature, catalyst loading, and reaction time.
  • Analyze variance (ANOVA) to identify significant parameters .

Q. How should researchers validate bromopentafluoropropane’s compatibility with elastomers and metals in industrial applications?

Conduct accelerated aging tests:

  • Expose O-rings (e.g., Viton® or EPDM) to bromopentafluoropropane at 70°C for 500 hours.
  • Measure swelling (%) and tensile strength loss via ASTM D471.
  • Use X-ray photoelectron spectroscopy (XPS) to detect surface corrosion on stainless steel .

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